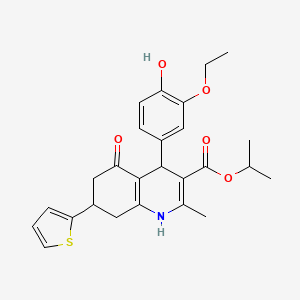
2-Amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This mouthful of a compound belongs to the class of quinoline derivatives. Its systematic name is quite the tongue-twister, but let’s break it down:
2-Amino: Indicates the presence of an amino group (NH₂) at position 2.
1-(3,4-dichlorophenyl): Refers to a phenyl ring with chlorine substituents at positions 3 and 4.
7,7-dimethyl: Two methyl groups (CH₃) attached to the quinoline ring at position 7.
4-(5-methyl-2-(methylthio)thiophen-3-yl): A complex side chain involving a thiophene ring with a methylthio group (CH₃S) at position 2 and a methyl group at position 5.
5-oxo: Indicates a ketone group (C=O) at position 5.
1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: The core structure is a hexahydroquinoline ring with a cyano group (CN) at position 3.
Phew! Now that we’ve deciphered its name, let’s explore its properties and applications.
準備方法
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization of an appropriate precursor. For example:
Multistep Synthesis: Start with commercially available starting materials and perform a series of reactions to build the quinoline core. The side chain can be added later.
Heterocyclic Synthesis: Utilize heterocyclic chemistry to construct the quinoline ring system.
Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for specific applications.
化学反応の分析
Reactivity::
Oxidation: The ketone group (5-oxo) can undergo oxidation reactions.
Substitution: The phenyl ring (3,4-dichlorophenyl) is susceptible to electrophilic substitution.
Reduction: Reduction of the cyano group (carbonitrile) is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Hydrogen gas (H₂) with a catalyst (e.g., Pd/C).
- Oxidation: Ketone to alcohol or carboxylic acid.
- Substitution: Various substituted quinoline derivatives.
- Reduction: Amines or other reduced forms.
科学的研究の応用
This compound finds applications in:
Medicine: Investigated as potential drug candidates due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: Limited industrial applications, but its derivatives may have uses in materials science.
作用機序
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.
類似化合物との比較
While there are no direct analogs, its intricate structure sets it apart. Similar compounds include other quinoline derivatives, but none match this specific combination of substituents.
And there you have it!
特性
CAS番号 |
476483-40-6 |
|---|---|
分子式 |
C24H23Cl2N3OS2 |
分子量 |
504.5 g/mol |
IUPAC名 |
2-amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H23Cl2N3OS2/c1-12-7-14(23(31-4)32-12)20-15(11-27)22(28)29(13-5-6-16(25)17(26)8-13)18-9-24(2,3)10-19(30)21(18)20/h5-8,20H,9-10,28H2,1-4H3 |
InChIキー |
FXWYQMYSAZQFEN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=C(C=C4)Cl)Cl)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-[(2E)-3-(furan-2-ylmethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11628786.png)
![(5Z)-5-[4-(pentyloxy)benzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11628790.png)
![5-Benzoyl-6-[5-(3-chlorophenyl)furan-2-yl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11628794.png)
![(2Z)-3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11628799.png)
![5-(3,4-dimethoxyphenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628802.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628808.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B11628809.png)
![N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11628820.png)

![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628832.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11628833.png)
![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)
